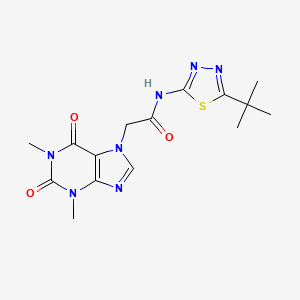![molecular formula C21H14ClNO B6006864 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol](/img/structure/B6006864.png)
4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has been found to interact with proteins such as tubulin and microtubules, which play important roles in cell division and growth.
Biochemical and Physiological Effects:
4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has been found to exhibit a wide range of biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and modulation of ion channels. 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has also been found to exhibit antioxidant activity and to modulate the activity of enzymes such as tyrosinase.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has several advantages for use in lab experiments, including its synthetic nature, its stability, and its potential for drug delivery. However, 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol, including:
1. Further investigation of its anti-tumor activity and potential as a cancer treatment.
2. Exploration of its potential as a drug delivery system for various drugs.
3. Investigation of its potential as a treatment for neurological disorders.
4. Examination of its potential as an anti-inflammatory agent.
5. Investigation of its potential as an antioxidant.
6. Further exploration of its mechanism of action and interactions with proteins.
In conclusion, 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol is a synthetic compound that has shown promise for its potential applications in scientific research. Further investigation is needed to fully understand its mechanism of action and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol involves the reaction of 4-chloro-2-aminophenol with 4-(phenylethynyl)benzaldehyde in the presence of a catalyst. This reaction results in the formation of 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has been found to have potential applications in various fields of scientific research, including cancer research, neurobiology, and pharmacology. In cancer research, 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In neurobiology, 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has been found to modulate the activity of ion channels, making it a potential candidate for the treatment of neurological disorders. In pharmacology, 4-chloro-2-{[4-(phenylethynyl)benzylidene]amino}phenol has been studied for its potential as a drug delivery system.
Propriétés
IUPAC Name |
4-chloro-2-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO/c22-19-12-13-21(24)20(14-19)23-15-18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-15,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGJUUGNEBDILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-phenyl-N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6006811.png)
![2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6006817.png)
![1-[2-({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6006837.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![2-(3-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6006867.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)

![2-[(3,4-dichlorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6006883.png)

![ethyl 1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6006885.png)